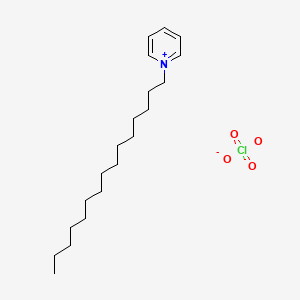![molecular formula C13H10N6O3 B14348035 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one CAS No. 92378-86-4](/img/structure/B14348035.png)
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at position 6, a nitrophenyl group at position 9, and a methylideneamino group at position 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one typically involves the condensation of 6-methyl-7H-purin-8-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-9-[(4-aminophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-chlorophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-methoxyphenyl)methylideneamino]-7H-purin-8-one
Uniqueness
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
92378-86-4 |
|---|---|
Molecular Formula |
C13H10N6O3 |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one |
InChI |
InChI=1S/C13H10N6O3/c1-8-11-12(15-7-14-8)18(13(20)17-11)16-6-9-2-4-10(5-3-9)19(21)22/h2-7H,1H3,(H,17,20) |
InChI Key |
RKHKSIIXJJFEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C(=O)N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


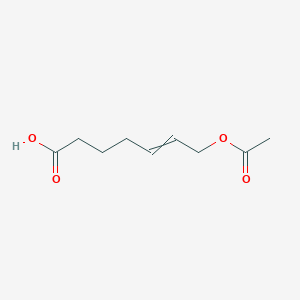
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
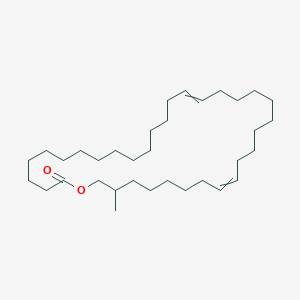
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
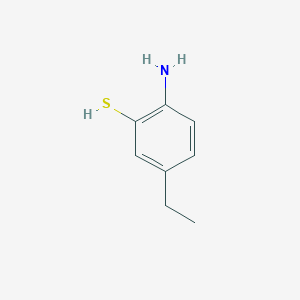
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
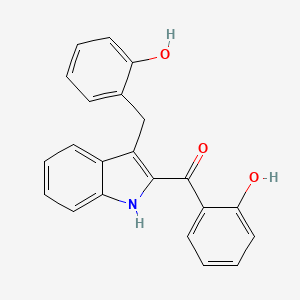
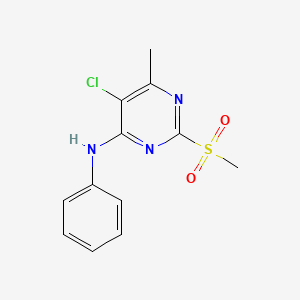
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
